Allyl-ATV-cycloFP

Catalog No.
S814191
CAS No.
1316643-57-8
M.F
C36H39FN2O7
M. Wt
630.713
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl-ATV-cycloFP

CAS Number

1316643-57-8

Product Name

Allyl-ATV-cycloFP

IUPAC Name

prop-2-enyl 4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate

Molecular Formula

C36H39FN2O7

Molecular Weight

630.713

InChI

InChI=1S/C36H39FN2O7/c1-4-21-44-31(41)23-29(40)22-30-19-20-39-35(43,24(2)3)34(32(42)38-28-13-9-6-10-14-28)33(46-34,25-11-7-5-8-12-25)36(39,45-30)26-15-17-27(37)18-16-26/h4-18,24,29-30,40,43H,1,19-23H2,2-3H3,(H,38,42)

InChI Key

YVZRKOVVTBBKSK-UHFFFAOYSA-N

SMILES

CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)OCC=C)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O

Synonyms

1β-(4-Fluorophenyl)hexahydro-β,7-dihydroxy-7-(1-methylethyl)-1α-phenyl-7α-[(phenylamino)carbonyl]-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazine-3-butanoic Acid Allyl Ester; Allyl-ATV-cycloFP;

Allyl-ATV-cycloFP An Intermediate in Pharmaceutical Research

Potential Applications in Organic Synthesis

. This includes both the synthesis and application of these species. Allylboron species participate in a range of reactions, including asymmetric catalysis. The most important reactions are the allylboration of carbonyl and imine functionalities .

Significance in Biomedicine

Allyl-terminated polymers or macromonomers are synthesized by using an allyl-functionalized initiator or monomer, or by modifications with an allyl compound .

Allyl-ATV-cycloFP is a chemical compound identified by its CAS Number 1316643-57-8. It is primarily recognized as an intermediate in the synthesis of degradation products of Atorvastatin, a widely used statin medication for lowering cholesterol levels. The structure of Allyl-ATV-cycloFP includes a cyclopentane ring, which is crucial for its reactivity and biological interactions.

As an impurity, this compound is not intended to have a specific mechanism of action within the body. Its presence is undesirable in atorvastatin medications.

Limited information exists on the safety hazards of this specific impurity. However, as a general principle, impurities in pharmaceutical substances can potentially affect the drug's efficacy or safety profile. Regulatory agencies establish guidelines to control the amount of impurities allowed in medications [].

Typical of compounds with allylic and cyclopentane functionalities. The compound can undergo:

  • Nucleophilic Substitution Reactions: Due to the presence of electron-withdrawing groups, Allyl-ATV-cycloFP can react with nucleophiles, leading to the substitution of the allylic group.
  • Cycloaddition Reactions: The cyclopentane structure can engage in [2+2] or [4+2] cycloaddition reactions with appropriate dienes or alkenes.
  • Degradation Pathways: As an intermediate in Atorvastatin degradation, it can undergo hydrolysis or oxidation, leading to various metabolites.

Allyl-ATV-cycloFP can be synthesized through several methods:

  • Chemical Modification of Atorvastatin: This involves modifying the Atorvastatin structure under controlled conditions to yield Allyl-ATV-cycloFP as an intermediate.
  • Cyclization Reactions: Starting from simpler allylic precursors, cyclization can be induced to form the cyclopentane structure characteristic of Allyl-ATV-cycloFP.
  • Degradation Processes: Controlled degradation of Atorvastatin under acidic or basic conditions can also produce Allyl-ATV-cycloFP.

Allyl-ATV-cycloFP primarily serves as an intermediate in pharmaceutical research and development. Its applications include:

  • Drug Metabolism Studies: Understanding the metabolic pathways of Atorvastatin and its derivatives.
  • Pharmaceutical Formulation Development: Investigating how degradation products affect drug stability and efficacy.

Interaction studies involving Allyl-ATV-cycloFP focus on its reactivity with biological macromolecules such as proteins and enzymes. Key areas include:

  • Binding Affinity Studies: Evaluating how well Allyl-ATV-cycloFP binds to HMG-CoA reductase compared to Atorvastatin.
  • Metabolite Profiling: Analyzing how this compound interacts with cellular systems and its impact on cholesterol metabolism.

Allyl-ATV-cycloFP shares structural and functional similarities with several other compounds. Notable similar compounds include:

  • Atorvastatin: The parent compound from which Allyl-ATV-cycloFP is derived, known for its potent cholesterol-lowering effects.
  • Simvastatin: Another statin that has a similar mechanism of action but differs in structure and pharmacokinetics.
  • Lovastatin: A naturally occurring statin that also inhibits HMG-CoA reductase but has different metabolic pathways.

Comparison Table

CompoundStructure TypeMechanism of ActionUnique Characteristics
Allyl-ATV-cycloFPCyclopentane derivativeIntermediate in Atorvastatin metabolismSpecific degradation pathway
AtorvastatinStatinHMG-CoA reductase inhibitorStrong cholesterol-lowering effect
SimvastatinStatinHMG-CoA reductase inhibitorDifferent pharmacokinetics
LovastatinNatural statinHMG-CoA reductase inhibitorDerived from fermentation processes

Allyl-ATV-cycloFP's uniqueness lies in its role as a specific intermediate in the degradation pathway of Atorvastatin, contributing to understanding the drug's metabolism and potential side effects.

XLogP3

4.8

Dates

Modify: 2023-08-15

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